molecular formula C9H9FO3 B3040873 3-(3-Fluorophenyl)-2-hydroxypropionic Acid CAS No. 246137-12-2

3-(3-Fluorophenyl)-2-hydroxypropionic Acid

Cat. No. B3040873
CAS RN: 246137-12-2
M. Wt: 184.16 g/mol
InChI Key: QPMLOIAOWWYEMI-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2-hydroxypropionic acid, commonly known as 3-F-HPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the family of non-proteinogenic amino acids and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-F-HPA is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It has also been shown to activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-F-HPA has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of interleukin-1β, interleukin-6, and tumor necrosis factor-α, which are pro-inflammatory cytokines. It has also been shown to increase the levels of anti-oxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-F-HPA in lab experiments include its ease of synthesis, stability, and low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, further research is needed to determine its long-term safety and efficacy.

Future Directions

There are several future directions for the study of 3-F-HPA. One potential area of research is its use in the treatment of neurodegenerative diseases such as Parkinson's disease. Another potential area of research is its use in the development of novel anti-inflammatory drugs. Further studies are also needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs.

Scientific Research Applications

3-F-HPA has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

3-(3-fluorophenyl)-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMLOIAOWWYEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-2-hydroxypropionic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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